1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other organic compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring in the molecule can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
Novel Piperazine Derivatives Synthesis : Researchers have developed novel piperazine derivatives similar to the target compound. These derivatives have been synthesized and characterized for potential applications in medicinal chemistry (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Synthesis with Thiazolopyrimidines : Another study involved synthesizing novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, demonstrating the compound's versatility in creating various derivatives (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial Applications
Antimicrobial Activity : Studies on similar compounds have shown significant antimicrobial activity. For instance, s-Triazine-Based Thiazolidinones, closely related to the target compound, demonstrated effectiveness against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
Inhibition of Bacterial and Fungal Species : A related study synthesized and evaluated novel compounds for their moderate effect against some bacterial and fungal species, highlighting the potential of such compounds in treating infections (Mabkhot, Al-Majid, & Alamary, 2011).
Anticancer Applications
Antitumor Activity : Some 1,2,4-triazine derivatives bearing a piperazine amide moiety were investigated for their potential anticancer activities, demonstrating the applicability of such compounds in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antiproliferative Activity : Another study synthesized and evaluated novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety for their antiproliferative activity, showing promising results against various cancer cell lines (Kommula, Polepalli, Jain, & Murty, 2018).
Miscellaneous Applications
Metabolic Pathways Study : The oxidative metabolism of a novel antidepressant structurally similar to the target compound was studied, offering insights into its metabolic pathways and potential interactions (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Pain Management Drug Development : A compound closely related to the target was identified as a clinical candidate for pain management, illustrating the potential of such compounds in developing new therapeutics (Díaz, García, Torrens, Caamaño, Enjo, Sicre, Lorente, Port, Montero, Yeste, Alvarez, Martin, Maldonado, de laPuente, Vidal-Torres, Cendán, Vela, & Almansa, 2020).
Future Directions
Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazoles exert their activity by blocking calcium channels that inhibit the NDH-2 enzyme, causing dissipation of the membrane potential . Others suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities . For instance, some thiazoles are involved in the suppression of COX enzymes, affecting the arachidonic acid pathway .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of effects due to their diverse biological activities . For instance, some thiazoles have shown cytotoxic activity on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .
properties
IUPAC Name |
1-[4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-12-15(2)20-19(13-14)23-22(28-20)25-10-8-24(9-11-25)21(27)18-6-4-17(5-7-18)16(3)26/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHGZNBEKVBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.